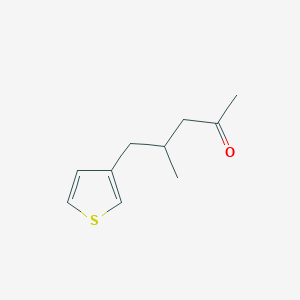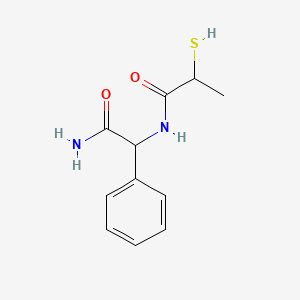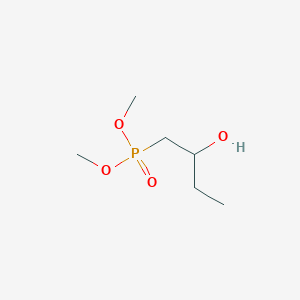![molecular formula C22H16N2O2 B14470725 6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole CAS No. 70487-18-2](/img/structure/B14470725.png)
6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole is a chemical compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, known for their biological activity and presence in many natural products . This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran and amines in the presence of a catalytic amount of bismuth nitrate pentahydrate . The reaction is carried out under ultrasonic exposure, which enhances the yield of the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents used in the laboratory synthesis are often adapted for industrial applications to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .
科学的研究の応用
6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aromatic rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
1,3-Diphenyl-2H-cycloocta[c]pyrrole: Lacks the nitro group, which significantly alters its chemical and biological properties.
6-Amino-1,3-diphenyl-2H-cycloocta[c]pyrrole: The amino group provides different reactivity and potential biological activity compared to the nitro group.
Uniqueness
6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
特性
CAS番号 |
70487-18-2 |
|---|---|
分子式 |
C22H16N2O2 |
分子量 |
340.4 g/mol |
IUPAC名 |
6-nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole |
InChI |
InChI=1S/C22H16N2O2/c25-24(26)18-12-7-13-19-20(15-14-18)22(17-10-5-2-6-11-17)23-21(19)16-8-3-1-4-9-16/h1-15,23H |
InChIキー |
WHXPYEMPTJVIHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C(C=CC3=C(N2)C4=CC=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


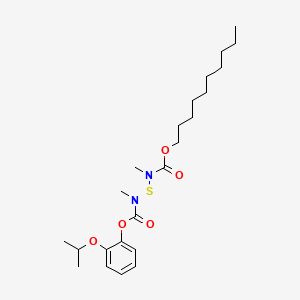
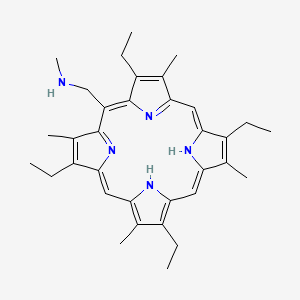
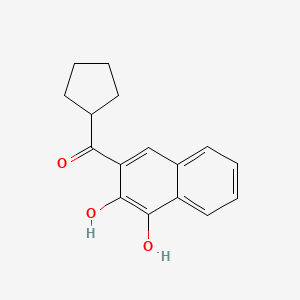
![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)
![1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14470676.png)

![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)
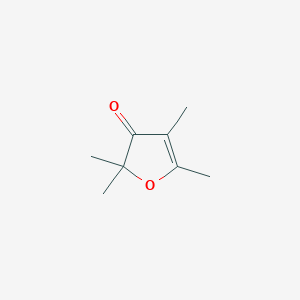
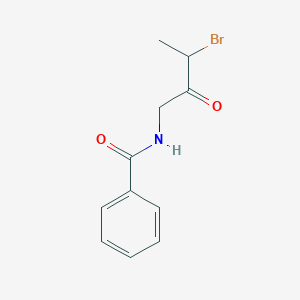
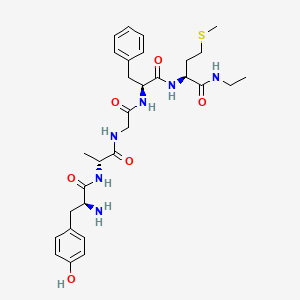
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
